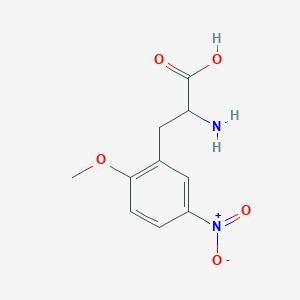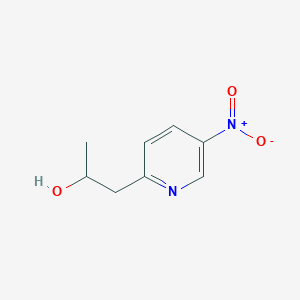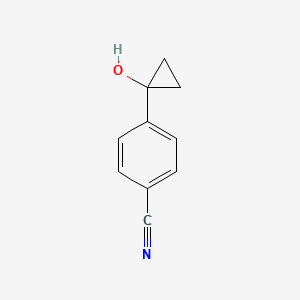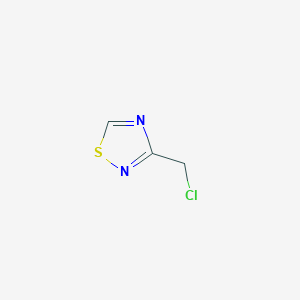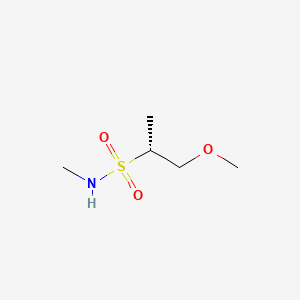![molecular formula C6H7BrN4O B13559373 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13559373.png)
2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals and material sciences.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide can be achieved through several methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another method involves the reaction of 2-aminopyridine with nitriles in the presence of copper bromide, which facilitates consecutive addition and oxidative cyclization .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using microwave irradiation techniques. This method is catalyst-free and eco-friendly, involving the use of enaminonitriles and benzohydrazides in a tandem reaction . The process is efficient, with good functional group tolerance and high yields.
化学反応の分析
Types of Reactions
2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the substituents introduced.
科学的研究の応用
2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist to the CXCR2 receptor, inhibiting the receptor’s activity and thereby modulating inflammatory responses . Additionally, it can inhibit enzymes such as Janus kinases, which play a role in various signaling pathways related to cell growth and immune responses .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol: Similar structure but with a pyrimidine ring instead of a pyridine ring.
7-Hydroxyisoquinoline: Contains a similar hydroxyl group but with an isoquinoline structure.
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Similar triazole structure with a methyl group substitution.
Uniqueness
2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide is unique due to its specific triazolopyridine structure, which imparts distinct biological activities and chemical reactivity. Its ability to act as a receptor antagonist and enzyme inhibitor makes it a valuable compound in medicinal chemistry and drug development.
特性
分子式 |
C6H7BrN4O |
|---|---|
分子量 |
231.05 g/mol |
IUPAC名 |
2-amino-3H-[1,2,4]triazolo[1,5-a]pyridin-7-one;hydrobromide |
InChI |
InChI=1S/C6H6N4O.BrH/c7-6-8-5-3-4(11)1-2-10(5)9-6;/h1-3H,(H3,7,8,9);1H |
InChIキー |
VMZCAZIHHZCVML-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=CC1=O)N=C(N2)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


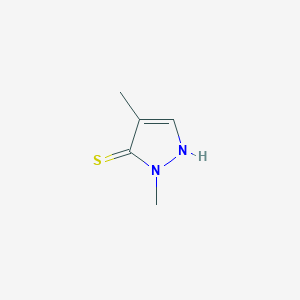
![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)



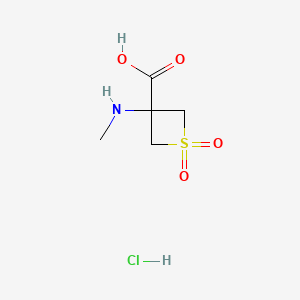
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)
